The Occurrence and Isolation of Jacaranone and Its Derivatives: A Technical Guide
The Occurrence and Isolation of Jacaranone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of jacaranone and its derivatives, detailing their isolation, quantification, and the signaling pathways through which they exert their biological effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of Jacaranone and its Derivatives
Jacaranone and its related compounds are a class of phytoquinoids characterized by a 4-oxocyclohexa-2,5-dien-1-yl acetate skeleton. While relatively rare in the plant kingdom, they have been isolated from a select number of plant families. The Asteraceae (daisy family) stands out as the most significant source of these compounds, with the genus Senecio being particularly rich in jacaranone derivatives.[1][2] The first isolation of jacaranone was from Jacaranda caucana of the Bignoniaceae family.[2]
Below is a summary of the plant families and representative species known to produce jacaranone and its derivatives:
| Plant Family | Genus | Representative Species | Part of Plant | Isolated Compounds |
| Asteraceae | Crepis | Crepis pulchra | Whole plant | Jacaranone, 2,3-dihydro-2-hydroxyjacaranone, 2,3-dihydro-2-methoxyjacaranone[1][3] |
| Senecio | Senecio scandens | Whole plant | 2-(1,6-dihydroxy-4-oxocyclohex-2-enyl) acetic acid, 2'-(p-hydroxyl-cinnamoyl)-6'-jacaranone-D-glucopyranoside, 2'-caffeoyl-6'-jacaranone-D-glucopyranoside | |
| Senecio chrysanoides | Aerial parts | (1R)-ethyl 1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6S)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6R)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate | ||
| Bignoniaceae | Jacaranda | Jacaranda caucana | Not specified | Jacaranone |
| Jacaranda arborea | Not specified | Jacaranone, Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | ||
| Jacaranda decurrens | Leaves | Jacaranone | ||
| Theaceae | Ternstroemia | Ternstroemia pringlei | Flowers, Fruits | Jacaranone |
| Delesseriaceae | Delesseria | Delesseria sanguinea | Alga | Jacaranone |
| Gesneriaceae | Jacaranone derivatives | |||
| Oleaceae | Jacaranone derivatives | |||
| Acanthaceae | Jacaranone derivatives |
Quantitative Data on the Isolation of Jacaranone Derivatives
Quantitative yield data for natural products can vary significantly based on the plant's geographic location, harvest time, and the extraction and purification methods employed. The following table summarizes the reported yields of jacaranone and its derivatives from Crepis pulchra.
| Compound | Starting Material | Plant Part | Yield (mg) | Yield (%) |
| Jacaranone | 1.25 kg | Whole plant | 27.3 | 0.002184 |
| 2,3-dihydro-2-hydroxyjacaranone | 1.25 kg | Whole plant | 4.4 | 0.000352 |
| 2,3-dihydro-2-methoxyjacaranone | 1.25 kg | Whole plant | 3.6 | 0.000288 |
Experimental Protocols for Isolation and Purification
The isolation of jacaranone and its derivatives typically involves solvent extraction followed by a series of chromatographic separations. Below is a generalized protocol based on methodologies reported in the literature, with a specific example from the isolation of jacaranone from Crepis pulchra.
General Experimental Workflow
The overall process for isolating jacaranone and its derivatives from plant material can be summarized in the following workflow:
General workflow for the isolation of Jacaranone.
Detailed Protocol for Isolation from Crepis pulchra
The following protocol details the successful isolation of jacaranone and its derivatives from the whole plant material of Crepis pulchra.
1. Plant Material and Extraction:
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Dried and ground whole plant material of C. pulchra (1.25 kg) is percolated with methanol (12.5 L) at room temperature.
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The resulting crude extract is concentrated in vacuo to yield a residue (152.5 g).
2. Solvent-Solvent Partitioning:
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The crude extract is redissolved in 50% aqueous methanol and subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.
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The chloroform-soluble fraction (35.7 g) is collected for further separation.
3. Column Chromatography:
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Polyamide Column Chromatography: The chloroform fraction is subjected to open column chromatography on polyamide, eluting with a gradient of methanol-water to yield three main fractions.
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Vacuum Liquid Chromatography (VLC):
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Fraction I is further purified by VLC on reversed-phase silica gel using a methanol-water gradient system.
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Subfractions are then subjected to normal-phase VLC with a hexane-isopropanol gradient.
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Gel Chromatography: Further purification of fractions is carried out on Sephadex LH-20 using a dichloromethane-methanol (1:1) eluent.
4. Final Purification:
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Preparative Thin-Layer Chromatography (TLC): Final purification of some compounds is achieved using preparative TLC on reversed-phase silica gel with methanol-water (1:1) as the mobile phase.
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High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of certain minor compounds.
5. Compound Identification:
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The structures of the isolated compounds are elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways of Jacaranone
Jacaranone and its derivatives exhibit a range of biological activities, including potent antiproliferative and pro-apoptotic effects on cancer cells. Two primary signaling pathways have been elucidated to explain these effects.
TNFR1-Mediated Apoptosis Pathway
Jacaranone has been shown to modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, shifting the cellular response from pro-survival to pro-apoptotic. It achieves this by inhibiting the formation of the pro-inflammatory Complex I and promoting the assembly of the pro-apoptotic Complex II. A key mechanism in this process is the jacaranone-induced degradation of cellular inhibitor of apoptosis protein 2 (cIAP-2), which leads to the deubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) and subsequent activation of the caspase cascade.
Jacaranone modulates TNFR1 signaling to induce apoptosis.
ROS-Mediated Apoptosis via Akt and p38 MAPK
Another established mechanism of jacaranone-induced apoptosis involves the generation of Reactive Oxygen Species (ROS). The accumulation of intracellular ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This shift in signaling ultimately results in the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
References
- 1. Jacaranone Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jacaranone Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites [mdpi.com]
- 3. Jacaranone Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
